![molecular formula C14H15F2N3O B2396250 N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1423419-32-2](/img/structure/B2396250.png)
N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is a γ-secretase inhibitor . It induces neuronal differentiation and blocks Notch signaling . The γ-secretase inhibitor reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo .
Synthesis Analysis
The synthesis of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” involves various chemical reactions. The Dimroth rearrangement is one of the key steps in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another study showed that the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane .
Molecular Structure Analysis
The molecular structure of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is complex and involves various chemical bonds and interactions . The analysis of crystal morphology, crystal structure, and the twin law allowed us to conclude that the weakest interactions in the structure occur between the layers parallel to the (100) lattice planes .
Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .
Scientific Research Applications
- Anti-Cancer Potential : Researchers have investigated derivatives of this compound for their anti-cancer properties. For instance, 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, synthesized from N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, has shown promise in cancer treatment .
- Alzheimer’s Disease Research : Another derivative, 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, derived from this compound, has been explored for its potential applications in Alzheimer’s disease treatment.
- Aromatase Inhibitors : Spirocyclic compounds, including those derived from N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, have been studied as aromatase inhibitors. These molecules play a crucial role in hormone-related diseases .
- Suzuki Coupling : The synthesis of the title compound involves Suzuki coupling, a powerful method for constructing carbon-carbon bonds. This reaction has broader applications in organic synthesis .
- Porphyrin Derivatives : Non-solvated structures of 5,10,15,20-tetrakis(2′,6′/3′,5′-difluorophenyl)porphyrins have been determined by single crystal X-ray diffraction. These studies contribute to our understanding of molecular structures and properties .
- Anti-Inflammatory Properties : Some spirocyclic compounds, including derivatives of N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide, exhibit anti-inflammatory activity .
- Herbicidal Activity : Certain spirocyclics have been investigated for their herbicidal properties .
- New Ligands and Catalysts : The unique structural features of spirocyclic compounds have inspired the design of new ligands and catalysts. These molecules find applications in various chemical processes .
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Methodology
Structural Chemistry and Crystallography
Biological Activity and Pharmacology
Materials Science and Ligand Design
Mechanism of Action
The compound is a γ-secretase inhibitor and reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . It also blocks Notch signaling . The fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-2-3-18-4-6-19(7-5-18)14(20)17-13-9-11(15)8-12(16)10-13/h1,8-10H,3-7H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZLUJNEOCHSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.